molecular formula C14H17BrN4O2 B2846572 Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate CAS No. 2095410-79-8

Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate

Cat. No. B2846572
CAS RN: 2095410-79-8
M. Wt: 353.22
InChI Key: IMWZPCGTUCRNAA-UHFFFAOYSA-N
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Description

“Tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with a tert-butyl carboxylate group, an azido group, and a 4-bromophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azetidine ring provides a cyclic structure, the azido group could introduce some polarity, the bromophenyl group is a large, bulky group with a halogen, and the tert-butyl carboxylate is another large, polar group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The azido group is known to be quite reactive and can participate in various reactions such as the Staudinger reaction or Click Chemistry. The bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. It’s likely to be a solid under normal conditions, given the presence of the rigid azetidine ring and bulky substituents. The compound could have some solubility in polar solvents due to the azido and carboxylate groups .

Scientific Research Applications

Synthesis of Morpholine Derivatives

Morpholine derivatives are synthesized using a novel protocol that involves electrophile-induced ring closure and nucleophilic displacement reactions. The synthesis showcases the utility of tert-butyl azetidine derivatives in creating complex morpholine structures, highlighting their potential in medicinal chemistry and drug design (D’hooghe et al., 2006).

Cycloaddition Reactions

Silylmethyl-substituted azetidine, analogous to tert-butyl azetidine derivatives, participates in cycloaddition reactions with nitriles and carbonyl substrates, leading to the formation of various heterocyclic compounds. These reactions demonstrate the reactivity of azetidine derivatives in synthesizing complex molecules, applicable in drug development and organic synthesis (Yadav & Sriramurthy, 2005).

Curtius Rearrangement for Boc-Protected Amines

The Curtius rearrangement process, facilitated by tert-butyl azetidine derivatives, enables the synthesis of tert-butyl carbamate with high yields. This method is significant for producing protected amines, which are crucial intermediates in pharmaceutical synthesis (Lebel & Leogane, 2005).

Synthesis of Bifunctional Azetidine Derivatives

Research outlines efficient synthetic routes to bifunctional tert-butyl azetidine derivatives, emphasizing their importance as precursors for further chemical transformations. These compounds provide access to novel chemical spaces, underscoring their utility in developing new therapeutic agents (Meyers et al., 2009).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, structurally related to tert-butyl azetidine derivatives, serve as versatile building blocks in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions. This research underscores the chemical's adaptability in creating diverse molecular structures (Jasch et al., 2012).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and the nature of its degradation products. The azido group is potentially explosive and can decompose to produce nitrogen gas. Proper safety precautions should be taken when handling this compound .

Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its reactivity could be studied for potential use in material science or medicinal chemistry .

properties

IUPAC Name

tert-butyl 3-azido-3-(4-bromophenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2/c1-13(2,3)21-12(20)19-8-14(9-19,17-18-16)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWZPCGTUCRNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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